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Compound of Interest

Compound Name: 4-Fluoropentedrone hydrochloride

Cat. No.: B12354898

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. 4-FPD (4-Fluoropentedrone) is a research chemical, and
its pharmacological and toxicological properties in humans are not well understood. This guide
summarizes the available scientific data and should not be interpreted as an endorsement or
promotion of its use.

Introduction

4-Fluoropentedrone (4-FPD), systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-
1-one, is a synthetic cathinone.[1][2][3] Synthetic cathinones are a class of novel psychoactive
substances (NPS) that are structurally related to cathinone, the primary psychoactive alkaloid
in the khat plant. These substances typically act as central nervous system stimulants.[1][4]
While the physicochemical properties of 4-FPD have been characterized in a detailed study,
there is a significant lack of published research on its pharmacology, toxicology, and
mechanism of action.[1][3] This guide provides a comprehensive overview of the existing
technical data on 4-FPD and outlines the experimental protocols used for its characterization.

Physicochemical Properties

The primary source of physicochemical data for 4-FPD hydrochloride comes from a 2018 study
by Rojkiewicz et al.[1][3]
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Property Value Reference

1-(4-fluorophenyl)-2-

Chemical Name (methylamino)pentan-1-one [11[3]
hydrochloride

Synonyms 4-Fluoropentedrone, 4-FPD [2]

Molecular Formula C12H16FNO - HCI [11[3]

Molecular Weight 245.72 g/mol [11[3]

Appearance White crystalline solid [1][3]

Melting Point 186.5 °C (determined by DSC)  [1][3]

Analytical Data

The following tables summarize the key analytical data for the characterization of 4-FPD
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-ds
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1H-NMR (ppm) 13C-NMR (ppm) Assignment
9.61 (br s, 2H) 195.4 C=0

8.16 (m, 2H) 165.2 (d, J=251.3 Hz) C-F

7.46 (t, J=8.8 Hz, 2H) 132.0 (d, J=9.6 Hz) CH (aromatic)
5.17 (m, 1H) 129.9 (d, J=3.0 Hz) CH (aromatic)
2.65 (s, 3H) 116.3 (d, J=22.1 Hz) CH (aromatic)
1.83 (m, 1H) 60.1 CH-NH2*
1.55 (m, 1H) 30.1 N-CHs

1.25 (m, 2H) 30.0 CH:

0.81 (t, J=7.3 Hz, 3H) 17.8 CH:

135 CHs

Data sourced from Rojkiewicz et al., 2018.[1][3]

Mass Spectrometry (MS)

Technique Key Fragments (m/z) Interpretation

Fragmentation pattern

GC-MS (El) 123, 95, 75, 58 o

characteristic of 4-FPD
ESI-MS 210.2 [M+H]*+

Product ions of the protonated
ESI-MS? (210.2) 123.1, 166.1, 192.1

molecule

Product ions of the m/z 123.1
ESI-MS3 (210.2 - 123.1) 95.1, 75.1

fragment

Data sourced from Rojkiewicz et al., 2018.[1][3]

Vibrational Spectroscopy
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Technique Key Bands (cm~1) Assignment

C=0 stretching, C-C aromatic
Infrared (IR) 1690, 1598 wretchi
stretching

C=0 stretching, C-C aromatic
Raman 1690, 1598 )
stretching

Data sourced from Rojkiewicz et al., 2018.[4]

ltraviolet-Visible (UV-Vis)

Solvent Amax (nm)

Methanol 252

Data sourced from Rojkiewicz et al., 2018.[1][3]

X-ray Crystallography

Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A 10.999(2)
b (A) 17.159(3)
c (A) 7.2130(14)
B (°) 106.84(3)
Volume (A3) 1301.6(4)
A 4

Data sourced from Rojkiewicz et al., 2018.[1][3]

Experimental Protocols
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The following methodologies are based on the procedures described by Rojkiewicz et al.
(2018).[1][3]

Sample Preparation:

o For Gas Chromatography studies: A 10 mg aliquot of the 4-FPD sample was dissolved in 1
mL of methanol by ultrasonication for 10 minutes. A 10 pL aliquot of this solution was then
diluted 100-fold with methanol for analysis.

o For NMR spectroscopic analysis: 10 mg of the powder sample was dissolved in 0.6 mL of
DMSO-ds.

e For DSC, IR, Raman, and UV-Vis studies: 5 mg of the sample was used for each analysis.
Instrumentation:

o Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent Technologies 7890A GC with
a 5975C VL MSD was used. The column was an HP-5MS (30 m x 0.25 mm x 0.25 pym). The
oven temperature program started at 50°C for 2.8 minutes, then ramped to 310°C at a rate of
25°C/min, and held for 10 minutes. Helium was the carrier gas at a flow rate of 1.2 mL/min.

» Electrospray lonization lon Trap Mass Spectrometry (ESI-MS): A Bruker Daltonik HCT Ultra
ion trap mass spectrometer was used. The sample was infused directly into the ion source.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A Bruker Avance Il 600 MHz
spectrometer was used.

« Infrared (IR) Spectroscopy: A Bruker Tensor 27 FTIR spectrometer with an ATR accessory
was used.

e Raman Spectroscopy: A Bruker MultiRam FT-Raman spectrometer with a Nd:YAG laser
(1064 nm) was used.

» Ultraviolet-Visible (UV-Vis) Spectroscopy: A Jasco V-530 spectrophotometer was used.

o X-ray Crystallography: A SuperNova (Dual) CCD diffractometer with CuKa radiation (A =
1.54184 A) was used for data collection.
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« Differential Scanning Calorimetry (DSC): A Mettler Toledo DSC 822e instrument was used.
The sample was heated from 25°C to 300°C at a rate of 10°C/min under a nitrogen
atmosphere.
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Caption: Analytical workflow for the characterization of 4-FPD.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12354898?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12354898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-demethylation

Phase I Metabolism

AEPD Redugtases

Carbonyl Reduction

CYP450

$’hase IT Metabolism
A/

P> Aromatic Hydroxylation

1

Glucuronide Conjugation g o I=ETEe)]

Note: This is a hypothetical pathway based on general cathinone metabolism.
No specific metabolic data for 4-FPD is currently available.
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Caption: Hypothetical metabolic pathway of 4-FPD.

Pharmacology and Toxicology

It is critical to note that there is a significant lack of published scientific literature on the
pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of 4-FPD. The
information below is based on the general properties of synthetic cathinones and should be
considered speculative in the absence of specific data for 4-FPD.

Mechanism of Action

Synthetic cathinones are typically monoamine transporter inhibitors and/or releasers. They are
known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and
serotonin transporter (SERT).[5] By blocking the reuptake or promoting the release of these
neurotransmitters, they increase their extracellular concentrations in the brain, leading to
stimulant effects. The specific affinity and activity of 4-FPD at these transporters have not been
determined.

Pharmacodynamics

The subjective effects of synthetic cathinones in humans are reported to be similar to those of
classic psychostimulants like amphetamine, cocaine, and MDMA. These can include increased
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energy, euphoria, and sociability. The specific psychopharmacological profile of 4-FPD is
unknown.

Pharmacokinetics

There is no published data on the absorption, distribution, metabolism, and excretion (ADME)
of 4-FPD in any biological system. The hypothetical metabolic pathway diagram above
illustrates potential routes of biotransformation based on studies of other synthetic cathinones,
which often undergo N-dealkylation, reduction of the carbonyl group, and hydroxylation of the
aromatic ring, followed by glucuronide conjugation.[6][7][8][9][10]

Toxicology

The toxicity profile of 4-FPD is unknown. There are no published animal studies or case reports
detailing its adverse effects.

Conclusion

4-FPD is a synthetic cathinone that has been thoroughly characterized from a physicochemical
and analytical perspective.[1][3] However, a significant knowledge gap exists regarding its
biological properties. There is a complete absence of published data on its mechanism of
action, pharmacokinetics, pharmacodynamics, and toxicology. This lack of information makes it
impossible to predict its effects and safety profile with any certainty. Further research, including
in vitro receptor binding and functional assays, metabolic stability studies, and in vivo animal
studies, is necessary to understand the pharmacological and toxicological risks associated with
this research chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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